![molecular formula C15H14Cl2N4O3S B10988511 1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10988511.png)
1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
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Description
1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H14Cl2N4O3S and its molecular weight is 401.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H15Cl2N3O2S. Its structure features a thiadiazole ring, which is known for various biological activities, including anticancer properties. The presence of the dichlorophenyl and methoxymethyl substituents are believed to play critical roles in enhancing its biological efficacy.
Research indicates that compounds containing a 1,3,4-thiadiazole moiety exhibit diverse mechanisms of action against cancer cells. These include:
- Inhibition of DNA and RNA Synthesis: Compounds like this one have been shown to selectively inhibit nucleic acid synthesis without significantly affecting protein synthesis .
- Kinase Inhibition: The heteroatoms present in thiadiazoles can interact with key kinases involved in tumorigenesis, thereby disrupting cancer cell proliferation .
- Cell Cycle Arrest: Some derivatives have demonstrated the ability to induce cell cycle arrest at specific phases, particularly G1 and S phases .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of similar thiadiazole derivatives against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of compounds related to the target compound:
Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound 21 | SK-MEL-2 | 4.27 | |
Compound 24 | A549 | 22.19 | |
Compound 58 | HCT-116 | 92.2 ± 1.8 |
These results indicate that modifications on the thiadiazole ring can significantly influence cytotoxic potency.
Case Studies
- Cytotoxic Properties Study (Alam et al., 2011): This study focused on a series of thiadiazole derivatives and their effects on various human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The study found that certain modifications led to enhanced anticancer activity, with specific compounds demonstrating low IC50 values against multiple cell lines .
- Mechanistic Insights (Hosseinzadeh Leila et al., 2013): This research highlighted that specific thiadiazole derivatives were effective against prostate (PC3) and breast cancer (MCF7) cell lines. The study used doxorubicin as a reference drug and reported that some derivatives exhibited superior cytotoxicity compared to doxorubicin .
Properties
Molecular Formula |
C15H14Cl2N4O3S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O3S/c1-24-7-12-19-20-15(25-12)18-14(23)8-2-13(22)21(6-8)11-4-9(16)3-10(17)5-11/h3-5,8H,2,6-7H2,1H3,(H,18,20,23) |
InChI Key |
QCKOLITUKSTFJR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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